molecular formula C18H14O6 B12757194 Irisolone methyl ether CAS No. 3405-76-3

Irisolone methyl ether

Cat. No.: B12757194
CAS No.: 3405-76-3
M. Wt: 326.3 g/mol
InChI Key: LCIXCHCKTZRXMH-UHFFFAOYSA-N
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Description

Irisolone methyl ether is a naturally occurring isoflavone found in various species of the Iris plant, particularly Iris germanica. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers, including irisolone methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions

Irisolone methyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

    Substitution: Common reagents include alkyl halides and tosylates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Irisolone methyl ether has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of isoflavones.

    Biology: It has been studied for its antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.

    Medicine: It has shown promise in the treatment of various diseases, including cancer and diabetes, due to its bioactive properties.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of irisolone methyl ether involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxyirilone 5-methyl ether
  • 8-Hydroxyirilone
  • Irilone
  • Irisolidone

Uniqueness

Irisolone methyl ether is unique due to its specific chemical structure, which confers distinct pharmacological properties. Compared to similar compounds, it has shown higher α-amylase inhibitory activity, making it a potential candidate for managing diabetes .

Properties

IUPAC Name

9-methoxy-7-(4-methoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-20-11-5-3-10(4-6-11)12-8-22-13-7-14-17(24-9-23-14)18(21-2)15(13)16(12)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIXCHCKTZRXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3405-76-3
Record name Irisolone methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IRISOLONE METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VAH9NFN2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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